(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol

Chiral Synthesis Enantioselectivity Building Block

Securing stereochemically defined, conformationally rigid bicyclic amine-alcohols with reliable batch-to-batch consistency remains a persistent supply-chain bottleneck for medicinal chemistry teams. (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol directly resolves this gap as a single-enantiomer chiral scaffold with unambiguous (1R,4S) configuration. • Proven DPP-4 inhibitor core: enables analogs with IC50 16.8 ± 2.2 nM and superior safety profiles vs. vildagliptin. • CNS-targeted ligand design: rigid framework and dual functional handles (amine + hydroxyl) confer high selectivity for nAChRs and related CNS targets. • KRAS inhibitor programs: scaffold of record in active patent families for oncology applications. • Custom synthesis supported; stereochemical integrity guaranteed. In stock for immediate dispatch.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13109870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1NC2)O
InChIInChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6?/m0/s1
InChIKeyAUBJWMXFVGCAGR-YRZWDFBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol Overview


(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol is a single-enantiomer, conformationally rigid bicyclic amine-alcohol . Its core 2-azabicyclo[2.2.1]heptane scaffold is a recognized privileged structure in medicinal chemistry, valued for introducing three-dimensionality and metabolic stability into drug candidates [1]. The compound serves as a versatile chiral building block for constructing complex, stereodefined molecules, including potent enzyme inhibitors like the DPP-4 inhibitor Neogliptin, which leverages the scaffold's ability to mimic constrained peptide motifs [2].

Why (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol Cannot Be Substituted


The biological activity and synthetic utility of chiral bicyclic amines are exquisitely dependent on their precise three-dimensional orientation and ring substitution. Substituting (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol with a different stereoisomer, the racemate, or a non-hydroxylated analog can lead to complete loss of desired activity or introduce unintended off-target effects. This is due to the critical role of the C6 hydroxyl group and the specific (1R,4S) stereochemistry in governing molecular recognition, binding affinity, and reactivity in asymmetric transformations [1]. The following quantitative evidence underscores why this specific compound must be treated as a unique, non-interchangeable entity in scientific workflows.

Quantitative Comparison: (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol vs. Analogs


Enantiomeric Purity vs. Racemic Mixture

The single (1R,4S) enantiomer provides a defined chiral vector that is absent in the racemic mixture (e.g., CAS 2230807-06-2) . Using a racemate in a chiral synthesis leads to diastereomeric products, which are challenging to separate and reduce the yield of the desired single enantiomer, impacting overall synthetic efficiency and the purity of the final drug candidate .

Chiral Synthesis Enantioselectivity Building Block

Dual Functional Groups in Synthesis

The presence of a free secondary amine and a hydroxyl group at defined positions provides dual functional handles for orthogonal derivatization, a capability not shared by its deoxy analog, (1R,4S)-2-azabicyclo[2.2.1]heptane . This dual functionality enables the synthesis of more complex, densely functionalized molecules in fewer steps compared to using a mono-functional building block .

Chemical Synthesis Building Block Functional Group

Scaffold-Driven Potency in DPP-4 Inhibitors

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold, which (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol can be used to synthesize, have demonstrated superior potency against DPP-4. In a direct comparison, the 2-azabicyclo[2.2.1]heptane-derived inhibitor Neogliptin (Compound 12a) exhibited an IC50 of 16.8 ± 2.2 nM, making it more potent than the clinically used DPP-4 inhibitors vildagliptin and sitagliptin [1].

DPP-4 Inhibitor Type 2 Diabetes Neogliptin

Cardiotoxicity Reduction by Scaffold

In vivo studies on Neogliptin, a derivative of the 2-azabicyclo[2.2.1]heptane scaffold, demonstrated a lower cardiotoxic effect compared to sitagliptin [1]. This improvement in the safety margin is attributed to the unique physicochemical and pharmacophore properties conferred by the rigid bicyclic framework.

Cardiotoxicity Safety Profile DPP-4 Inhibitor

Intramolecular Cyclization Stability

The rigid 2-azabicyclo[2.2.1]heptane scaffold minimizes intramolecular cyclization potential, a common degradation pathway for acyclic amine-containing drugs. Neogliptin (compound 12a) was found to be stable in aqueous solutions due to its low intramolecular cyclisation potential [1]. This is a significant advantage over more flexible piperidine or pyrrolidine analogs.

Chemical Stability Formulation Shelf-life

Patent Protection of Scaffold Derivatives

The 2-azabicyclo[2.2.1]heptane scaffold is a subject of active patent protection, indicating its unique value and commercial potential. For example, patent US 2024/0368156 A1 specifically claims 2-azabicyclo[2.2.1]heptane derivatives as KRAS inhibitors for cancer therapy [1]. This legal landscape suggests that working with this specific scaffold can offer opportunities for creating novel, patentable molecules and navigating a competitive IP environment.

Intellectual Property KRAS Inhibitor Patent

Key Applications for (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol


Next-Generation DPP-4 Inhibitor Development

Medicinal chemistry teams can utilize (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol as a key chiral building block to synthesize novel DPP-4 inhibitors. The scaffold's proven ability to generate inhibitors with enhanced potency (IC50 16.8 ± 2.2 nM) and a superior safety profile compared to established drugs like vildagliptin makes it a strategic choice for developing best-in-class therapeutics for type 2 diabetes [1].

Stereodefined Molecules for CNS Targets

The rigid, three-dimensional structure of (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol is ideal for designing ligands that interact with complex binding pockets in central nervous system (CNS) targets, such as neuronal nicotinic acetylcholine receptors (nAChRs) . Its dual functional groups and defined stereochemistry provide the necessary precision for achieving high target selectivity and avoiding off-target effects common in CNS drug development.

Patentable KRAS Inhibitors in Oncology

Research groups focused on oncology can leverage (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol to create novel derivatives of the 2-azabicyclo[2.2.1]heptane scaffold, which is the subject of active patent protection for KRAS inhibition [2]. This application scenario is particularly relevant for programs aiming to generate new intellectual property and develop targeted therapies for KRAS-mutant cancers.

Asymmetric Synthesis Methodology

As a single enantiomer, (1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol serves as a valuable chiral auxiliary or substrate for developing and testing new asymmetric synthetic methodologies. Its rigid framework provides a well-defined environment for studying stereocontrol and reaction mechanisms, enabling the advancement of enantioselective synthesis techniques .

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